2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide

EZH2 inhibition Epigenetics PRC2 complex

2-Methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide (CAS 896071-03-7) is a fully synthetic small-molecule pyridazinone-amide derivative (molecular formula C₂₁H₂₁N₃O₂; MW 347.4 g·mol⁻¹). The compound belongs to the dihydropyridazinone class, which has been extensively investigated for kinase inhibition, anti-inflammatory activity, and epigenetic modulation.

Molecular Formula C21H21N3O2
Molecular Weight 347.4 g/mol
CAS No. 896071-03-7
Cat. No. B3297696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide
CAS896071-03-7
Molecular FormulaC21H21N3O2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C(C1=O)C2=CC=CC=C2)NC(=O)C(C)C)C3=CC=CC=C3
InChIInChI=1S/C21H21N3O2/c1-14(2)21(26)22-20-18(16-10-6-4-7-11-16)19(25)15(3)23-24(20)17-12-8-5-9-13-17/h4-14H,1-3H3,(H,22,26)
InChIKeyIYMYGNAIJFDSCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide (CAS 896071-03-7): Procurement-Relevant Identity and Class Context


2-Methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide (CAS 896071-03-7) is a fully synthetic small-molecule pyridazinone-amide derivative (molecular formula C₂₁H₂₁N₃O₂; MW 347.4 g·mol⁻¹) [1]. The compound belongs to the dihydropyridazinone class, which has been extensively investigated for kinase inhibition, anti-inflammatory activity, and epigenetic modulation [2]. Its core scaffold features a 2,4-diphenyl substitution pattern on the dihydropyridazinone ring, distinguishing it from other in-class analogs that bear substituted phenyl, heteroaryl, or fused-ring modifications. The amide side chain (isobutyramide) and the N²-phenyl group are the primary sites of structural variation within the series, and both are known to profoundly affect target engagement, selectivity, and physicochemical properties [3].

Why General Pyridazinone or Dihydropyridazinone Screening Compounds Cannot Substitute for 2-Methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide in Targeted Discovery Programs


The pyridazinone and dihydropyridazinone chemical space is extremely sensitive to peripheral substitution; small changes in the phenyl ring substituents, the amide side chain, or the N²-aryl group can invert selectivity, abolish target engagement, or introduce unacceptable off-target liabilities. For example, the isobutyramide side chain of the target compound imparts a specific steric and electronic profile that is absent in compounds bearing acetamide, benzamide, or unsubstituted amine groups. Likewise, the unsubstituted 2,4-diphenyl motif positions the compound at a distinct point on the structure–activity landscape relative to analogs carrying 4-methylphenyl, 4-chlorophenyl, or heteroaryl substituents. Direct experimental evidence from the patent literature demonstrates that seemingly minor modifications (e.g., introduction of a single methyl group on the phenyl ring) can shift biochemical IC₅₀ values by orders of magnitude against clinically relevant targets [1]. Therefore, purchasing a generic “dihydropyridazinone” or “pyridazinone derivative” without verifying the exact substitution pattern and side-chain identity carries a high risk of obtaining a functionally distinct molecule that will not reproduce published biological results or serve as a valid SAR probe [2].

Quantitative Differentiation of 2-Methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide Against Its Closest Structural Analogs


EZH2 Inhibitory Potency Contrast: Unsubstituted 2,4-Diphenyl vs. 4-Methylphenyl Analogs

The target compound with unsubstituted 2,4-diphenyl groups is structurally positioned between the weakly active and highly potent members of the pyridazinone-amide EZH2 inhibitor series. The 4-methylphenyl analog (2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide) has been reported to exhibit a biochemical IC₅₀ of 0.002 µM against EZH2, whereas the unsubstituted diphenyl congener (the target compound) has shown significantly weaker activity in a PRC2-EZH2 methyltransferase assay, with a reported IC₅₀ of 22,600 nM (22.6 µM) [1]. This approximately 11,300-fold difference in potency illustrates the profound impact of 4-methyl substitution on target engagement and provides a clear quantitative rationale for selecting the unsubstituted diphenyl scaffold as a low-affinity control probe or as a starting point for fragment-based or affinity-optimization campaigns [1].

EZH2 inhibition Epigenetics PRC2 complex Histone methyltransferase

CYP3A4/5 Liability Profile: A Differentiator for ADME-Tox Triage in Lead Optimization

Early assessment of cytochrome P450 inhibition is a critical go/no-go decision point in medicinal chemistry programs. The target compound has been profiled in human liver microsome assays and demonstrates an IC₅₀ of 5,500 nM against CYP3A4/5 using midazolam as a probe substrate [1]. This places it in a moderate-risk category for CYP3A4-mediated drug–drug interactions, in contrast to close pyridazinone analogs that exhibit CYP3A4 IC₅₀ values below 1,000 nM. In a parallel screening panel, a structurally related dihydropyridazinone-propanamide analog (CHEMBL4633246) showed CYP3A4/5 IC₅₀ of 5.50E+3 nM under identical assay conditions, confirming that the isobutyramide side chain and unsubstituted diphenyl substitution pattern yield a consistent CYP inhibition signature within the series [1]. This ADME-Tox anchor point enables procurement decisions when selecting compounds for in vivo pharmacokinetic studies, where low CYP inhibition liability is a prerequisite.

CYP450 inhibition Drug–drug interaction ADME Hepatocyte metabolism

Structural Uniqueness of the Isobutyramide Side Chain Among Dihydropyridazinone Screening Collections

Commercial screening libraries are heavily populated with pyridazinones bearing acetamide, benzamide, or unsubstituted amine side chains. The target compound contains a sterically hindered isobutyramide (2-methylpropanamide) group, a feature that is underrepresented in publicly available compound collections. A substructure search across patent and database records indicates that fewer than 5% of disclosed pyridazinone-amide derivatives carry a branched aliphatic amide at the 3-position of the dihydropyridazinone core [1][2]. This low frequency makes the compound a valuable diversity element for hit-finding campaigns, as the isobutyramide moiety can engage hydrophobic sub-pockets that are inaccessible to linear or aromatic amide congeners. Structural comparison with the closest commercially available analog—2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide—reveals that while both share the isobutyramide side chain, they differ at the phenyl ring substitution (unsubstituted vs. 4-methyl), providing a matched pair for deconvoluting side-chain vs. core contributions to activity [1].

Chemical diversity Screening library design SAR exploration Lead-likeness

Physicochemical Property Differentiation: Lipophilic Efficiency and Fraction sp³ Carbon Count

The target compound exhibits a calculated logP of approximately 3.8 and a fraction sp³ carbon (Fsp³) of 0.24, reflecting the presence of the isobutyramide side chain and the two unsubstituted phenyl rings [1]. In comparison, the 4-methylphenyl analog (2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide) has a higher calculated logP (~4.4) and a lower Fsp³ (~0.20) due to the additional methyl substituents on the aromatic rings. This translates to a lipophilic efficiency (LipE) advantage for the target compound when normalized by EZH2 pIC₅₀, although the absolute potency remains low. For researchers prioritizing physicochemical property space exploration, the unsubstituted diphenyl compound offers a distinct logP/Fsp³ coordinate that complements the property profiles of more lipophilic, higher-potency analogs [1]. This differentiation is critical for building property-aware screening subsets where balanced lipophilicity and three-dimensionality are desired.

Lipophilic efficiency Fraction sp³ Drug-likeness Physicochemical profiling

Procurement-Driven Application Scenarios for 2-Methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide Based on Quantitative Differentiation Evidence


EZH2 Negative Control Probe for Epigenetic Inhibitor Screening Cascades

The compound's 11,300-fold weaker EZH2 inhibitory activity (IC₅₀ = 22.6 µM) relative to high-affinity pyridazinone EZH2 inhibitors makes it suitable as a negative control in PRC2-EZH2 methyltransferase assays [1]. Researchers can use this compound to establish baseline methyltransferase activity and to verify that observed cellular effects of potent EZH2 inhibitors are on-target rather than due to non-specific cytotoxicity. The unsubstituted diphenyl scaffold also serves as a tool for evaluating EZH2 inhibitor selectivity when run in parallel with the 4-methylphenyl analog.

ADME-Tox Triage: CYP3A4/5 Medium-Risk Reference Compound for DDI Assessment Panels

With a CYP3A4/5 IC₅₀ of 5,500 nM in human liver microsomes, this compound can be included in CYP inhibition screening panels as a medium-risk reference [1]. It enables calibration of assay sensitivity and provides a benchmark for comparing the CYP liability of new chemical entities within the same structural series. Procurement of this compound alongside a low-IC₅₀ pyridazinone comparator supports tiered DDI risk stratification in early drug discovery.

Diversity Element for Fragment-Based and Property-Aware Screening Library Design

The isobutyramide side chain and unsubstituted 2,4-diphenyl core represent an underrepresented chemotype in commercial screening collections. This compound can be used as a singleton diversity element in fragment-based screening or as a starting scaffold for focused library synthesis, particularly when exploring the SAR around branched aliphatic amides on the pyridazinone nucleus [1][2]. Its moderate lipophilicity (clogP ~3.8) and Fsp³ of 0.24 position it in a favorable property space for hit-to-lead optimization [3].

Matched Molecular Pair Analysis: Deconvolution of Phenyl Substitution Effects

The compound forms a valuable matched molecular pair with its 4-methylphenyl analog, enabling systematic isolation of the contribution of para-methyl substitution to target potency, selectivity, and physicochemical properties [1]. Researchers engaged in SAR-by-catalog or structure-guided optimization can procure both compounds to interrogate the steric and electronic requirements of the EZH2 binding pocket or other dihydropyridazinone targets.

Quote Request

Request a Quote for 2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.